Cas no 98837-98-0 (N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide)

N-Propyl-Methyl Piperidinium Bis(trifluoromethylsulfonyl)imide is an ionic liquid characterized by its high thermal stability, low volatility, and excellent electrochemical properties. Its piperidinium-based cation combined with the bis(trifluoromethylsulfonyl)imide (NTf₂) anion contributes to a wide electrochemical window and good ionic conductivity, making it suitable for applications in energy storage devices, such as lithium-ion batteries and supercapacitors. The compound exhibits strong resistance to decomposition under elevated temperatures and oxidative conditions, enhancing its reliability in demanding environments. Additionally, its hydrophobic nature improves moisture stability, while its tunable solvation properties make it a versatile solvent for catalysis and synthesis. These attributes position it as a valuable material for advanced electrochemical and industrial applications.
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide structure
98837-98-0 structure
Product Name:N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide
CAS No:98837-98-0
MF:C2NO4F6S2-
MW:280.146
CID:4523037
PubChem ID:4176748
Update Time:2025-09-28

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Chemical and Physical Properties

Names and Identifiers

    • Tf2N(-)
    • AKOS024269086
    • Bis(perfluoromethylsulfonyl)imide anion
    • bis[(trifluoromethyl)sulfonyl]azanide
    • Q4918589
    • trifluoromethane-sulfonimide
    • trifluorometanesulfonimide
    • E79268
    • 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonimidate
    • bis(trifluoromethanesulfonyl)amide
    • 98837-98-0
    • bistriflylimide anion
    • DTXSID70872377
    • N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide
    • CHEBI:61320
    • NS00114974
    • bistriflimide
    • Inchi: InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h(H,9,10,11)/p-1
    • InChI Key: AHXNYDBSLAVPLY-UHFFFAOYSA-M
    • SMILES: C(F)(F)(F)S(=NS(=O)(=O)C(F)(F)F)(=O)[O-]

Computed Properties

  • Exact Mass: 279.91729380g/mol
  • Monoisotopic Mass: 279.91729380g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 103Ų

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Pricemore >>

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N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetonitrile ;  343 K
1.2 Solvents: Water ;  3 h, rt
Reference
Inorganic/organic composite ion gel membrane with high mechanical strength and high CO2 separation performance
Ranjbaran, Fatemeh; Kamio, Eiji; Matsuyama, Hideto, Journal of Membrane Science, 2017, 544, 252-260

Production Method 2

Reaction Conditions
1.1 Solvents: Water ;  3 h, rt
Reference
Measurement and study of density, surface tension, and viscosity of quaternary ammonium-based ionic liquids ([N222(n)]Tf2N)
Ghatee, Mohammad Hadi; Bahrami, Maryam; Khanjari, Neda, Journal of Chemical Thermodynamics, 2013, 65, 42-52

Production Method 3

Reaction Conditions
1.1 Solvents: Ethanol ;  17 h, rt
Reference
Iron-catalyzed quick homocoupling reaction of aryl or alkynyl Grignard reagents using a phosphonium ionic liquid solvent system
Kude, Keisuke; Hayase, Shuichi; Kawatsura, Motoi; Itoh, Toshiyuki, Heteroatom Chemistry, 2011, 22(3-4), 397-404

Production Method 4

Reaction Conditions
1.1 Solvents: Ethanol ;  17 h, rt
Reference
Phosphonium-based ionic liquids and their uses as coupling reaction solvents for preparation of biaryl compounds
, Japan, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol ,  Hexane ;  22 h, 80 °C; 80 °C → rt
1.2 Solvents: Ethanol ;  17 h, rt
Reference
Design of phosphonium ionic liquids for lipase-catalyzed transesterification
Abe, Yoshikazu; Kude, Keisuke; Hayase, Shuichi; Kawatsura, Motoi; Tsunashima, Katsuhiko; et al, Journal of Molecular Catalysis B: Enzymatic, 2008, 51(3-4), 81-85

Production Method 6

Reaction Conditions
1.1 Solvents: Ethanol ;  17 h, rt
Reference
Design of ionic liquids as a medium for the Grignard reaction
Itoh, Toshiyuki; Kude, Keisuke; Hayase, Shuichi; Kawatsura, Motoi, Tetrahedron Letters, 2007, 48(44), 7774-7777

Production Method 7

Reaction Conditions
1.1 Solvents: Water ;  20 min, rt
Reference
Glycol-functionalized ionic liquids for high-temperature enzymatic ring-opening polymerization
Zhao, Hua; Afriyie, Lennox O.; Larm, Nathaniel E.; Baker, Gary A., RSC Advances, 2018, 8(63), 36025-36033

Production Method 8

Reaction Conditions
1.1 Solvents: Ethanol ;  22 h, 80 °C; 80 °C → rt
1.2 17 h, rt
Reference
Ionic conductors containing onium cations and polar substances, and electrochemical cells and fuel cells using them
, Japan, , ,

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Raw materials

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Preparation Products

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Related Literature

Additional information on N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide

Introduction to N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide (CAS No. 98837-98-0)

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide, identified by its CAS number 98837-98-0, is a specialized chemical compound that has garnered significant attention in the field of advanced materials and pharmaceutical research. This compound, featuring a unique piperidinium core and bis(trifluoroMethylsulfonyl)imide (TFMSI) anions, exhibits remarkable properties that make it valuable for various applications, particularly in the development of high-performance electrolytes for energy storage systems and as a key intermediate in medicinal chemistry.

The molecular structure of N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide consists of a piperidinium cation derived from the combination of propyl and methyl groups, which contribute to its structural stability and solubility characteristics. The presence of bis(trifluoroMethylsulfonyl)imide anions imparts exceptional thermal stability and ion conductivity, making this compound an ideal candidate for use in solid-state electrolytes. These electrolytes are crucial for enhancing the performance of lithium-ion batteries, supercapacitors, and other energy storage devices.

In recent years, there has been a surge in research focused on developing next-generation electrolyte materials to address the growing demand for higher energy density and longer cycle life in rechargeable batteries. N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide has emerged as a promising candidate due to its ability to form stable ionic liquids with high electrochemical window and low viscosity. These properties are essential for ensuring efficient charge transport and minimizing internal resistance in battery systems.

One of the most compelling aspects of this compound is its application in the field of pharmaceuticals. The piperidinium moiety is a common structural feature found in many bioactive molecules, making it a valuable scaffold for drug discovery. Researchers have leveraged the versatility of N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide to synthesize novel compounds with potential therapeutic applications. For instance, studies have demonstrated its role as an intermediate in the development of kinase inhibitors and other small-molecule drugs that target specific biological pathways.

The bis(trifluoroMethylsulfonyl)imide anion is particularly noteworthy for its ability to enhance the metabolic stability of drug candidates. This property is critical for improving the bioavailability and efficacy of pharmaceutical agents. By incorporating this anion into drug molecules, chemists can design compounds that resist degradation by metabolic enzymes, thereby extending their half-life and therapeutic window.

Recent advancements in computational chemistry have further highlighted the potential of N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide as a versatile building block. Molecular modeling studies have revealed that this compound can form stable complexes with various organic and inorganic species, opening up new possibilities for its use in catalysis and material science. These insights have spurred interest in exploring its applications as a ligand in transition metal catalysis and as a component in advanced polymer materials.

The environmental impact of using N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide has also been a focus of research. Unlike traditional ionic liquids that may contain toxic or hazardous components, this compound has shown promise as an environmentally benign alternative. Its high thermal stability and low volatility make it suitable for use in applications where environmental safety is a priority. Additionally, efforts are underway to develop sustainable synthesis routes for producing this compound, further reducing its ecological footprint.

In conclusion, N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide (CAS No. 98837-98-0) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an excellent candidate for high-performance electrolytes, while its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing technological innovations and improving quality of life.

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